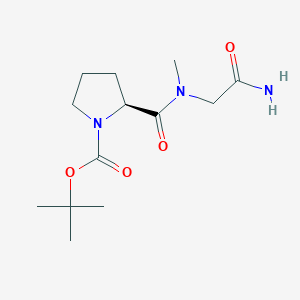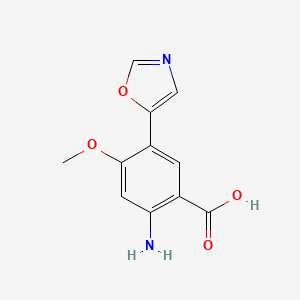
1,3-Bis(4-methylphenyl)-2-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methylphenyl)-2-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two 4-methylphenyl groups attached to the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methylphenyl)-2-benzofuran can be synthesized through several synthetic routes. One common method involves the cyclization of 1,3-bis(4-methylphenyl)prop-2-yn-1-one in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
1,3-Bis(4-methylphenyl)-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3-Bis(4-methylphenyl)-2-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1,3-Bis(4-methylphenyl)-2-benzofuran is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may influence various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene
Uniqueness
1,3-Bis(4-methylphenyl)-2-benzofuran is unique due to its specific substitution pattern on the benzofuran core. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
62422-95-1 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC名 |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChIキー |
RKRIEYDULKFLID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
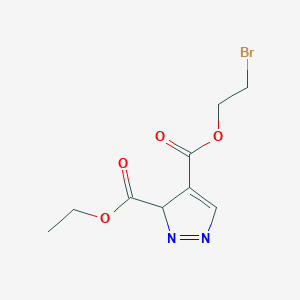
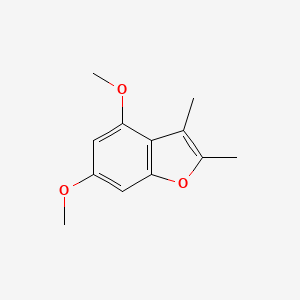
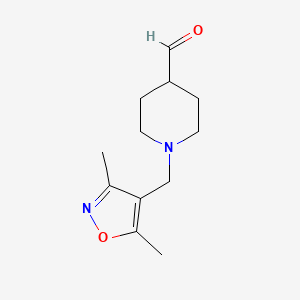


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
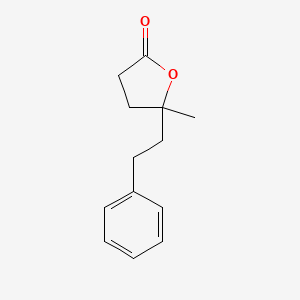
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)

